

# Fomivirsen: A Technical Guide to its Intellectual Property and Patent History

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## Compound of Interest

Compound Name: Fomivirsen sodium

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## Introduction

Fomivirsen, marketed under the trade name Vitravene®, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from the U.S. Food and Drug Administration (FDA).<sup>[1][2]</sup> Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, Fomivirsen was approved in 1998 for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant of or unresponsive to other therapies.<sup>[2][3]</sup> This document provides an in-depth technical overview of Fomivirsen's intellectual property, a detailed history of its patents, comprehensive summaries of key experimental data, and methodologies from its development.

## Intellectual Property and Patent History

The intellectual property surrounding Fomivirsen is a cornerstone of its development story, reflecting the pioneering nature of antisense technology at the time. The core patents were held by Isis Pharmaceuticals, which then licensed the commercialization rights to Novartis.

## Key Patents

Two key U.S. patents formed the primary intellectual property protection for Fomivirsen:

- U.S. Patent 5,442,049: This patent, titled "Oligonucleotides for modulating the effects of cytomegalovirus infections," covered the fundamental composition of matter for an antisense

oligonucleotide that could hybridize with CMV mRNA. The claims of this patent broadly encompassed oligonucleotides that could inhibit CMV replication. This patent has since expired.

- U.S. Patent 5,595,978: Titled "Composition and method for treatment of CMV retinites," this patent specifically covered the use of Fomivirsen for treating CMV retinitis through intravitreal administration.<sup>[4]</sup> This patent was crucial for protecting the clinical application of the drug and has also expired.<sup>[4]</sup>

A search of patent databases reveals that these patents have expired.<sup>[4]</sup>

## Licensing Agreement

Isis Pharmaceuticals entered into a worldwide licensing agreement with Novartis's eye care unit, CIBA Vision, for the commercialization of Fomivirsen.<sup>[2][5]</sup> Under this agreement, Isis was responsible for the discovery and development of the drug, while Novartis handled marketing and distribution.<sup>[2][5][6]</sup> Specific financial details of the upfront payments, milestones, and royalty rates are not extensively publicized in the available search results. However, SEC filings from Isis Pharmaceuticals confirm the partnership with Novartis Ophthalmics AG for the worldwide distribution of Vitravene.<sup>[5][6]</sup>

## Timeline of Key Events

Below is a timeline of significant events in the history of Fomivirsen:

- Early 1990s: Development of Fomivirsen (then known as ISIS 2922) begins at Isis Pharmaceuticals.
- 1993: The first scientific article on Fomivirsen is published, demonstrating its potent anti-CMV activity.
- August 26, 1998: Fomivirsen (Vitravene) receives FDA approval for the treatment of CMV retinitis in AIDS patients.<sup>[4]</sup>
- November 1998: Novartis launches Vitravene in the United States.<sup>[5]</sup>
- 2002: Marketing authorization for Fomivirsen is withdrawn in the European Union.<sup>[3]</sup>

- 2006: Marketing authorization for Fomivirsen is withdrawn in the United States.[3]

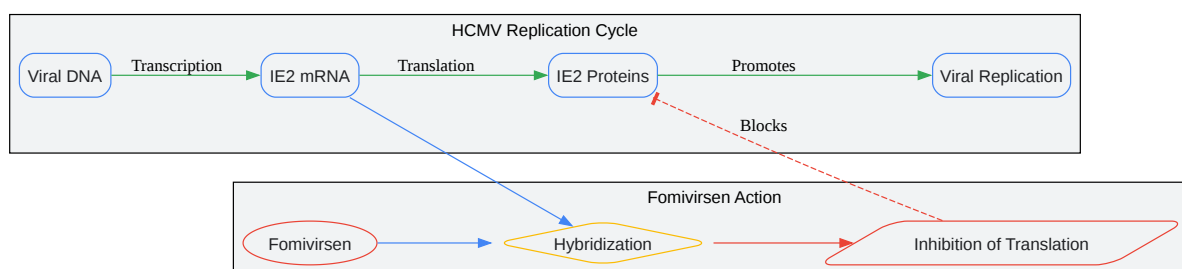
The withdrawal of Fomivirsen from the market was not due to safety or efficacy concerns but was a commercial decision driven by the significant decline in the incidence of CMV retinitis in AIDS patients following the advent of highly active antiretroviral therapy (HAART).[3]

## Mechanism of Action

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[7] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[3] It functions through an antisense mechanism, specifically targeting the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[8][9][10]

The IE2 region of the HCMV genome is critical for regulating the expression of viral genes essential for the production of infectious virus particles.[8][9] By binding to the complementary sequence on the IE2 mRNA, Fomivirsen inhibits the synthesis of IE2 proteins.[8][9] This disruption of protein production ultimately halts viral replication.[8][9]

The proposed signaling pathway for Fomivirsen's mechanism of action is illustrated in the diagram below.



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Fomivirsen's antisense mechanism of action.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Fomivirsen.

### Table 1: In Vitro Efficacy of Fomivirsen

Cell Line	Assay Type	IC50 (μM)	Reference
Human Foreskin Fibroblast	Plaque Reduction	0.03 - 0.2	<a href="#">[4]</a>
Human Foreskin Fibroblast	Virus Antigen Production	~0.34 ± 0.25	<a href="#">[10]</a>
Human Retinal Pigment Epithelial (RPE)	Plaque Reduction	Not Specified	<a href="#">[11]</a>
MRC-5	Not Specified	Not Specified	<a href="#">[10]</a>

### Table 2: Preclinical Pharmacokinetics of Fomivirsen

Animal Model	Administration Route	Tissue	Half-life	Reference
Rabbit	Intravitreal	Vitreous	62 hours	<a href="#">[4]</a>
Monkey	Intravitreal	Retina	78 hours	<a href="#">[1]</a> <a href="#">[7]</a>
Human	Intravitreal	Vitreous	~55 hours	<a href="#">[1]</a> <a href="#">[7]</a>

### Table 3: Clinical Trial Efficacy of Fomivirsen

Patient Population	Treatment Group	Endpoint	Result	Reference
Newly Diagnosed CMV Retinitis	Immediate Fomivirsen (165 µg)	Median time to progression	71 days	<a href="#">[8]</a>
Newly Diagnosed CMV Retinitis	Deferred Treatment	Median time to progression	13 days	<a href="#">[8]</a>
Failed other anti-CMV treatments	Fomivirsen (330 µg)	Median time to progression	91 days	<a href="#">[4]</a>

## Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro Efficacy: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

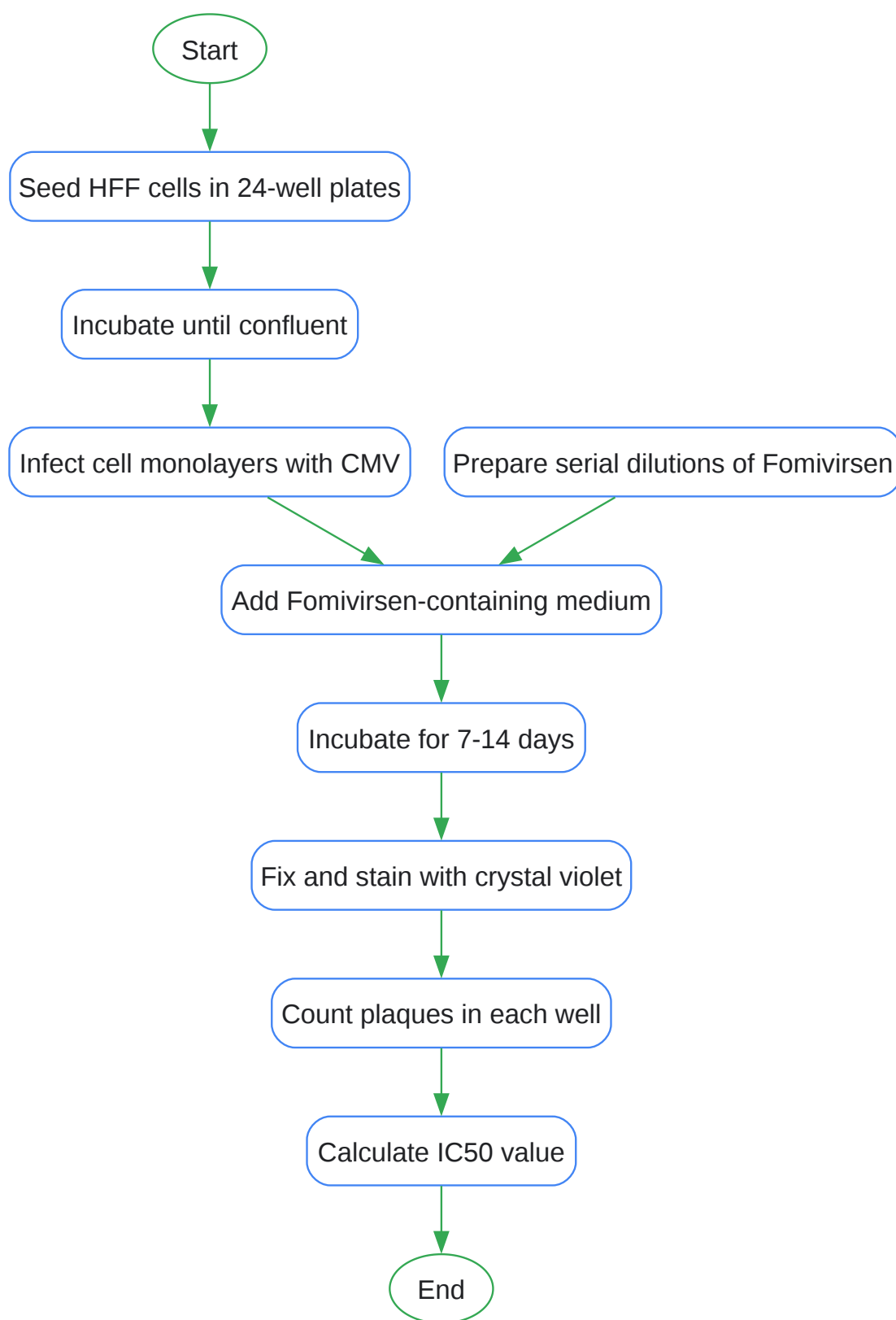
Objective: To determine the concentration of Fomivirsen required to inhibit the formation of CMV-induced plaques in cell culture by 50% (IC50).

Methodology:

- Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.
- Drug Preparation: Fomivirsen is serially diluted in cell culture medium to achieve a range of concentrations.
- Infection: Cell monolayers are infected with a known amount of CMV.
- Treatment: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with medium containing the different concentrations of Fomivirsen.

- Incubation: The plates are incubated for a period of 7-14 days to allow for plaque formation.
- Staining and Counting: The cell monolayers are fixed and stained with crystal violet. The number of plaques in each well is then counted.
- Data Analysis: The percentage of plaque reduction at each drug concentration is calculated relative to untreated control wells. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the drug concentration.

The workflow for a typical plaque reduction assay is depicted in the following diagram.



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Workflow for a plaque reduction assay.

## Pharmacokinetic Analysis: Capillary Gel Electrophoresis (CGE)

Capillary gel electrophoresis is a high-resolution separation technique used to quantify oligonucleotides and their metabolites in biological samples.

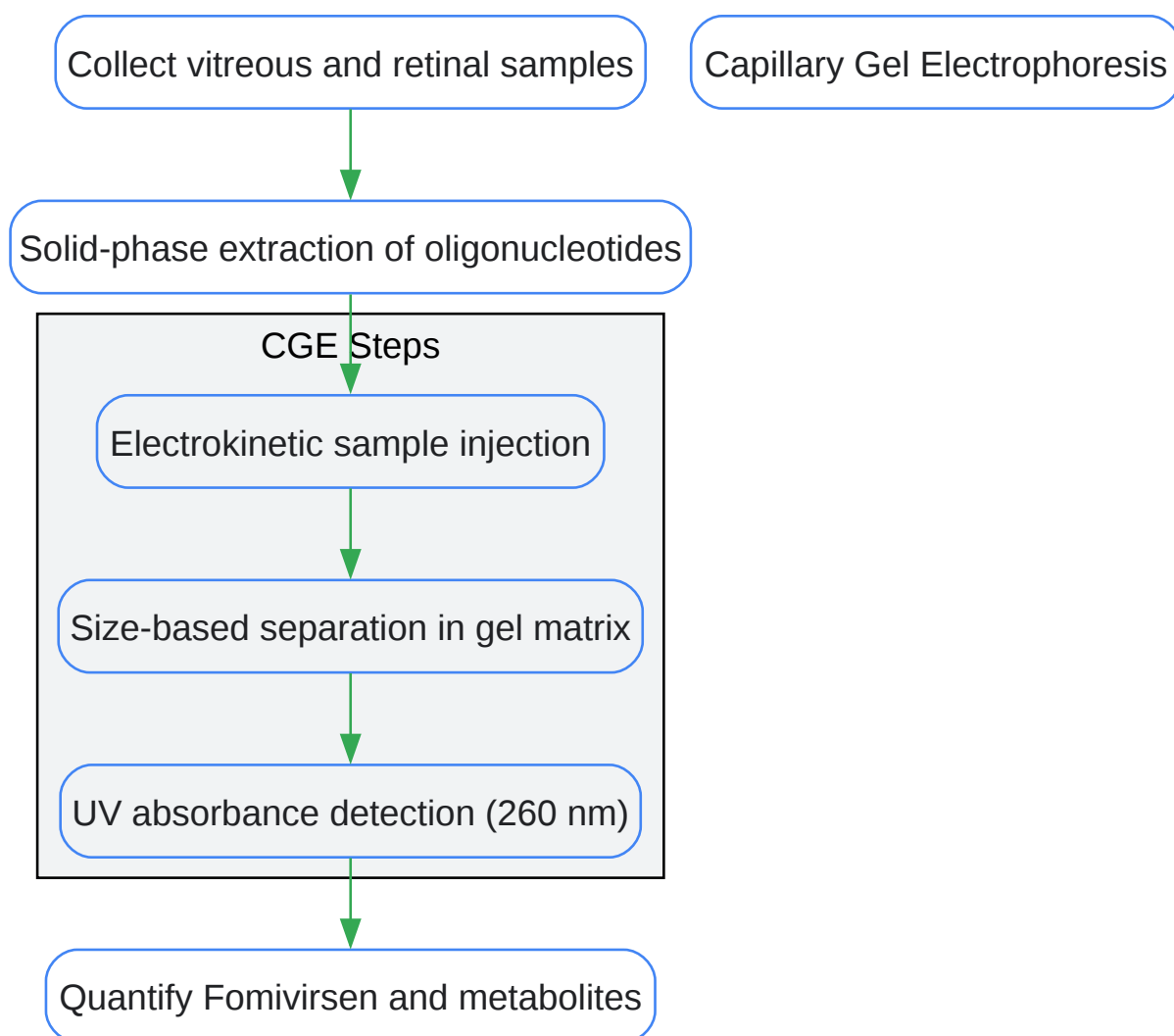
Objective: To determine the concentration of Fomivirsen and its metabolites in vitreous and retinal samples from animal models.

Methodology:

- **Sample Preparation:** Vitreous and retinal tissue samples are collected at various time points after intravitreal injection of Fomivirsen. The tissues are homogenized and subjected to solid-phase extraction to isolate the oligonucleotides.
- **Capillary and Gel Preparation:** A fused-silica capillary is filled with a sieving gel matrix.
- **Sample Injection:** The extracted sample is injected into the capillary using an electric field (electrokinetic injection).
- **Electrophoresis:** A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate through the gel towards the anode. Separation is based on size, with smaller fragments moving faster.
- **Detection:** As the oligonucleotides pass a detection window, they are detected by UV absorbance, typically at 260 nm.
- **Quantification:** The concentration of Fomivirsen and its metabolites is determined by comparing the peak areas to those of known standards.

The logical relationship of the key steps in CGE is shown below.





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Key steps in CGE for Fomivirsen analysis.

## Clinical Trial Design

The clinical trials for Fomivirsen were designed to assess its safety and efficacy in treating CMV retinitis in AIDS patients.

Objective: To evaluate the efficacy of intravitreal Fomivirsen in delaying the progression of newly diagnosed peripheral CMV retinitis.

Design: A multicenter, prospective, randomized, controlled clinical trial.[8]

Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis.[8]

Intervention:

- Immediate Treatment Group: Received intravitreal injections of Fomivirsen (165 µg). The induction phase consisted of one injection weekly for three weeks, followed by a maintenance phase of one injection every two weeks.[8]
- Deferred Treatment Group: Treatment was deferred until there was evidence of retinitis progression.[8]

Primary Endpoint: Time to progression of CMV retinitis, as determined by masked fundus photography reading centers.[8]

Secondary Endpoints: Incidence of adverse events, including retinal detachment.

## Conclusion

Fomivirsen represents a landmark achievement in the field of nucleic acid therapeutics, demonstrating the viability of the antisense approach for treating human disease. Its intellectual property and patent history reflect the innovative spirit of its developers, Isis Pharmaceuticals, and its commercialization partner, Novartis. Although its clinical use was ultimately superseded by advancements in HIV treatment, the preclinical and clinical data generated for Fomivirsen laid a crucial foundation for the development of subsequent antisense drugs. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, highlighting the rigorous scientific process behind this pioneering therapeutic.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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